molecular formula C8H5FN2O2 B7964490 7-fluoro-1H-indazole-5-carboxylic acid

7-fluoro-1H-indazole-5-carboxylic acid

Cat. No.: B7964490
M. Wt: 180.14 g/mol
InChI Key: WDZFFJUZWWIPCZ-UHFFFAOYSA-N
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Description

7-fluoro-1H-indazole-5-carboxylic acid is a chemical compound with the molecular formula C8H5FN2O2 . It belongs to the class of indazoles, which are heterocyclic compounds containing a pyrazole ring fused to a benzene ring .


Synthesis Analysis

The synthesis of indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring fused to a benzene ring, with a fluorine atom attached to the 7th carbon atom and a carboxylic acid group attached to the 5th carbon atom .


Chemical Reactions Analysis

Indazoles, including this compound, can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions and reductive cyclization reactions .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 180.14 .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions in the research of 7-fluoro-1H-indazole-5-carboxylic acid and similar compounds could involve the development of more efficient synthetic approaches, exploration of their medicinal applications, and further investigation of their physical and chemical properties .

Properties

IUPAC Name

7-fluoro-1H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-2-4(8(12)13)1-5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZFFJUZWWIPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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